molecular formula C22H30N2O3 B6539669 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide CAS No. 1060286-82-9

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide

Cat. No. B6539669
CAS RN: 1060286-82-9
M. Wt: 370.5 g/mol
InChI Key: AQRFTFQQBJDMPW-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)adamantane-1-carboxamide” appears to contain several functional groups. It has an adamantane structure, which is a type of diamondoid and is known for its stability and unique properties . The compound also contains a carbamoyl group (NHCOO), which is derived from carbamic acid . Additionally, it has a phenyl group attached to the carbamoyl group, and a methoxyethyl group attached to the nitrogen of the carbamoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the adamantane structure, the introduction of the carbamoyl group, and the attachment of the phenyl and methoxyethyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane structure and the various functional groups. The adamantane structure is highly symmetrical and three-dimensional, which could influence the properties of the compound . The carbamoyl, phenyl, and methoxyethyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantane structure is known for its stability, but it can undergo reactions under certain conditions . The carbamoyl group could also participate in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantane structure could contribute to its stability and resistance to heat and chemical reactions . The carbamoyl, phenyl, and methoxyethyl groups could also influence its solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it would be important to handle it with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. It could also involve studying its properties and reactions in more detail .

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-27-7-6-23-20(25)11-15-2-4-19(5-3-15)24-21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRFTFQQBJDMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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